4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C({12})H({12})BrNS This compound features a bromine atom, a methyl group, and a thiophen-3-ylmethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline typically involves multi-step organic reactions. One common method includes:
Nitration: The starting material, 3-methyl aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group directs the bromination to the meta position relative to the methyl group.
Thiophen-3-ylmethylation: Finally, the thiophen-3-ylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination steps, and catalytic hydrogenation for the reduction step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or thiophen-3-ylmethyl groups.
Substitution: The bromine atom can be substituted by other nucleophiles in a typical nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced thiophen-3-ylmethyl derivatives.
Substitution: Products with the bromine atom replaced by other functional groups.
Scientific Research Applications
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and thiophen-3-ylmethyl groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylaniline: Similar structure but lacks the thiophen-3-ylmethyl group.
3-Bromo-4-methylaniline: Positional isomer with different substitution pattern.
4-Bromo-3-methyl-N-(phenylmethyl)aniline: Similar but with a phenylmethyl group instead of thiophen-3-ylmethyl.
Uniqueness
4-Bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of the thiophen-3-ylmethyl group, which can impart distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H12BrNS |
---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-6-11(2-3-12(9)13)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
NYCDLWWGNWFVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CSC=C2)Br |
Origin of Product |
United States |
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